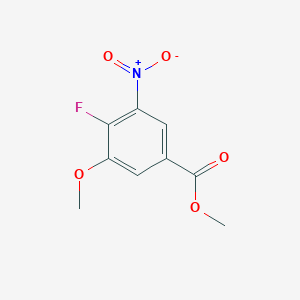

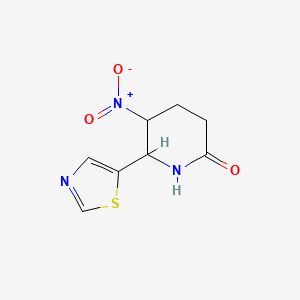

3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

説明

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . These compounds were used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-methyl-1H-indole, has been analyzed . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reaction of 3-methyl-1H-indole-2-carbohydrazide with ethyl 3-oxobutanoate under reflux conditions has been reported to yield ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate .科学的研究の応用

Synthesis and Reactivity

3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile is a key precursor for synthesizing various heterocyclic compounds. Studies have demonstrated its use in forming different heterocyclic structures, highlighting its reactivity and synthetic importance. The compound's role in facilitating the synthesis of heterocyclic compounds, which are fundamental in medicinal chemistry, has been explored in depth (Fadda et al., 2014).

Multicomponent Reactions

Research shows that 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile can be used in efficient multicomponent reactions. For example, its reaction with dialkyl acetylenedicarboxylates and isocyanides under mild conditions leads to the formation of highly functionalized 6-(indol-3-yl)-4H-pyrans (Song et al., 2014).

Rhodium-Catalyzed Annulation

A significant application involves rhodium-catalyzed annulation reactions. These reactions facilitate the formation of substituted carbazoles and fused carbazole derivatives, showcasing the compound's utility in complex organic synthesis (Zhou et al., 2017).

Nano-Architectured Catalysts

The compound has also been used in the creation of nano-architectured catalysts. For instance, its derivatives have been utilized in the synthesis of multisubstituted 4H-pyran with indole moieties under mild conditions, demonstrating its role in nanotechnology and materials science (Rasooll et al., 2021).

Development of Antioxidant Agents

Additionally, 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile has been employed in the synthesis of new pyrazole derivatives with potential antioxidant properties. This highlights its role in the development of therapeutic agents (El‐Mekabaty et al., 2016).

Tandem Reactions and Heterocyclic Synthesis

Further research has demonstrated the use of this compound in tandem reactions, such as C-H functionalization and cyclization, leading to the efficient synthesis of complex heterocyclic structures (Xiao et al., 2018).

作用機序

While the specific mechanism of action for “3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile” is not available, similar compounds have been studied. For example, molecular docking studies showed that newly synthesized compounds interact with the active site region of target enzymes, such as UDP-N-acetylmuramatel-alanine ligase (MurC), and human lanosterol14α-demethylase, through hydrogen bonds and pi-stacked interactions .

将来の方向性

The synthesis of new types of antibacterial and antifungal agents is a very important demand due to the appearance and expansion of microorganisms’ resistance to a majority of therapeutics currently utilized for their treatment . Therefore, compounds like “3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile” could serve as the lead for further optimization and to arrive at potential antimicrobial agents .

特性

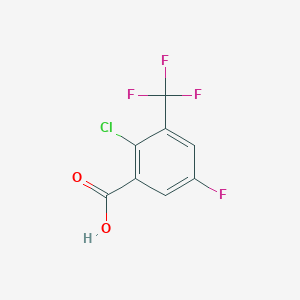

IUPAC Name |

3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-8-9-4-2-3-5-10(9)14-12(8)11(15)6-7-13/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNFXCYLMFKEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263803 | |

| Record name | 1H-Indole-2-propanenitrile, 3-methyl-β-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile | |

CAS RN |

1414944-13-0 | |

| Record name | 1H-Indole-2-propanenitrile, 3-methyl-β-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414944-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-propanenitrile, 3-methyl-β-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile a promising starting material for developing new antifungal compounds?

A1: The research paper "Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents" [] demonstrates the compound's versatility in generating various heterocyclic systems. The researchers successfully synthesized thiazoline derivatives, thiophenes, 1,3,4-thiadiazoles, pyrazolo[5,1-c]-1,2,4-triazines, and 1,2,4-triazolo[5,1-c]-1,2,4-triazines, all incorporating the core structure of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile. These diverse heterocyclic scaffolds are frequently found in molecules exhibiting potent biological activities, including antifungal properties. By leveraging the reactivity of the nitrile and carbonyl groups within 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile, researchers can access a wide range of structurally diverse compounds for antifungal drug discovery.

Q2: What information is available regarding the structural characterization of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile and its derivatives described in the study?

A2: The study utilizes elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm the structures of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile and its newly synthesized derivatives []. While the paper doesn't explicitly provide the molecular formula or weight, these can be deduced from the compound's name and structure. The detailed spectroscopic data (IR, 1H NMR, 13C NMR) presented for each synthesized compound offer valuable insights into their structural features, confirming the success of the synthetic strategies employed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride](/img/structure/B1435652.png)

![6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1435665.png)